3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C12H11BrN2O2S |
|---|---|
Molecular Weight |
327.20 g/mol |
IUPAC Name |
3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-11-4-1-5-12(7-11)18(16,17)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2 |
InChI Key |
VAQOTDUYHINTAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the formation of a sulfonamide bond between a 3-bromobenzenesulfonyl chloride (or related sulfonylating agent) and a pyridin-3-ylmethylamine derivative. This approach is standard for sulfonamide synthesis, relying on nucleophilic substitution of the sulfonyl chloride by the amine.
Method 1: Direct Sulfonylation of Pyridin-3-ylmethylamine with 3-Bromobenzenesulfonyl Chloride
$$
\text{3-Bromobenzenesulfonyl chloride} + \text{Pyridin-3-ylmethylamine} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}
$$
- Solvent: Dichloromethane or tetrahydrofuran
- Base: Triethylamine or pyridine (to neutralize HCl formed)
- Temperature: 0 °C to room temperature
- Reaction time: 2–6 hours
- The nucleophilic amine attacks the sulfonyl chloride electrophile.
- Formation of the sulfonamide bond with concomitant release of HCl.
- Base scavenges the HCl to drive the reaction to completion.
- Yields typically range from 70% to 90% depending on purity of reagents and reaction conditions.
- Purification is commonly achieved by column chromatography or recrystallization.
- The product is obtained as a crystalline solid with purity >95% (confirmed by NMR and HPLC).
Method 3: Buchwald–Hartwig Type Coupling (Less Common)
While mostly applied for aryl amination, Buchwald–Hartwig coupling has been reported for sulfonamide synthesis involving aryl halides and amines under palladium catalysis. This method could be adapted for this compound synthesis by coupling 4-bromo-N-(heteroaryl)benzenesulfonamides with appropriate benzyl amines.
$$
\text{4-Bromo-N-(heteroaryl)benzenesulfonamide} + \text{Pyridin-3-ylmethylamine} \xrightarrow[\text{Pd catalyst}]{\text{Base, Solvent}} \text{Target sulfonamide}
$$
- This method is more complex and used when direct sulfonylation is challenging.
- Yields can be moderate to good (50–80%).
- Requires careful selection of catalyst, ligand, and reaction conditions.
3 Data Table Summarizing Preparation Methods
| Method Number | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Bromobenzenesulfonyl chloride + Pyridin-3-ylmethylamine | Triethylamine, DCM, 0 °C to RT, 2–6 h | 70–90 | Most common, straightforward synthesis |
| 2 | 3-Bromobenzenesulfonic acid + Pyridin-3-ylmethylamine | HBTU or EDCI, DMF, RT to 40 °C, 4–24 h | 60–85 | Useful when sulfonyl chloride unavailable |
| 3 | 4-Bromo-N-(heteroaryl)benzenesulfonamide + Pyridin-3-ylmethylamine | Pd catalyst, base, solvent, elevated temp | 50–80 | More complex, palladium catalyzed coupling |
4 Analytical and Characterization Data from Research
Nuclear Magnetic Resonance (NMR)
- [^1H NMR (CDCl3)](pplx://action/followup): Aromatic protons of bromobenzene ring appear as multiplets around δ 7.1–7.8 ppm; pyridine ring protons show characteristic shifts between δ 7.2–8.5 ppm; methylene protons adjacent to nitrogen appear as singlet or doublet near δ 4.5–5.0 ppm.
- [^13C NMR](pplx://action/followup): Signals corresponding to aromatic carbons and methylene carbon are consistent with the expected structure.
Infrared Spectroscopy (IR)
- Characteristic sulfonamide S=O stretching bands observed near 1150–1350 cm^-1.
- N–H stretching vibrations appear around 3200–3400 cm^-1.
- Aromatic C–H stretching near 3000 cm^-1.
Mass Spectrometry (MS)
- Molecular ion peak at m/z 327 consistent with molecular weight.
- Fragmentation patterns support the presence of bromobenzene and pyridinylmethyl moieties.
Purity and Yield
- Purity typically >95% as confirmed by HPLC or elemental analysis.
- Yields vary by method but generally high for direct sulfonylation.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce biaryl compounds .
Scientific Research Applications
3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate enzymatic activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The pyridin-3-ylmethyl group in the target compound enhances solubility compared to aryl-substituted analogs like 3-bromo-N-(3-fluorophenyl)benzenesulfonamide .
- Bromine Position : The para-bromo isomer (4-bromo-N-(pyridin-3-yl)benzenesulfonamide) exhibits distinct electronic properties due to differences in resonance effects .
- Synthetic Complexity : Multi-step syntheses (e.g., compound 3h) result in lower yields (2.7%) compared to single-step amidation reactions .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Melting Points : Compound 3h has a sharply defined melting point (125.2–125.5°C), suggesting high crystallinity .
- Computational Insights : DFT studies on 3-bromo-N-(3-fluorophenyl)benzenesulfonamide reveal intramolecular hydrogen bonding and frontier orbital distributions, which correlate with its stability and reactivity .
Key Observations :
Biological Activity
3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, antibacterial effects, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a bromine atom attached to a benzene ring, along with a sulfonamide functional group and a pyridine moiety. Its molecular formula is C₁₃H₁₃BrN₂O₂S, with a molecular weight of approximately 327.196 g/mol. The presence of the pyridine ring is particularly significant, as it contributes to the compound's biological activity and potential interactions with various biological targets.
1. Enzyme Inhibition
Research indicates that this compound exhibits promising enzyme inhibition properties, particularly in cancer research. It has been shown to inhibit specific enzymes involved in tumor growth and proliferation. Molecular docking studies suggest that the compound binds effectively to these enzymes, providing insights into its mechanism of action.
2. Antibacterial Activity
The sulfonamide group is known for its antibacterial properties. Studies have demonstrated that this compound possesses antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
3. Anticancer Potential
In vitro studies have highlighted the compound's potential as an anticancer agent. It has exhibited significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The observed IC50 values indicate that it can effectively inhibit cell proliferation while showing reduced toxicity towards normal cells .
Case Studies
Several case studies have explored the biological activities of related compounds, providing context for the potential applications of this compound:
The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets through molecular docking analyses. These studies reveal critical interactions that may enhance or inhibit its biological activity, supporting its role as a potential drug candidate.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via amidation between a brominated benzenesulfonyl chloride and a pyridinylmethylamine derivative. Key steps include:
- Using a base (e.g., triethylamine or pyridine) to neutralize HCl generated during sulfonamide bond formation .
- Optimizing solvent choice (e.g., dichloromethane or DMF) and temperature (room temperature to 80°C) to enhance yield and purity .
- Purification via column chromatography or recrystallization to isolate the product.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is recommended:
- FTIR : Confirm sulfonamide (-SO2NH-) and aromatic C-Br stretches .
- NMR (¹H/¹³C) : Assign protons and carbons from the pyridine and benzenesulfonamide moieties .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding interactions, using software like SHELXL for refinement .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC-MS : Quantify purity and detect impurities.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under varying conditions .
- pH-dependent stability assays : Monitor degradation in acidic/basic environments using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational methods like DFT enhance the understanding of this compound's electronic properties?
- Methodological Answer :
- Perform Density Functional Theory (DFT) calculations to:
- Compare optimized molecular geometry with X-ray crystallographic data .
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets for accuracy.
Q. How should researchers resolve contradictions between experimental and computational data (e.g., bond lengths or vibrational frequencies)?
- Methodological Answer :
- Cross-validate results by:
- Re-examining experimental conditions (e.g., crystallographic resolution or solvent effects in spectroscopy) .
- Adjusting computational parameters (e.g., basis sets or solvation models) to better match empirical observations .
- Publish discrepancies with a discussion of systematic errors (e.g., crystal packing forces vs. gas-phase DFT models) .
Q. What strategies are effective for studying this compound's biological interactions, such as enzyme inhibition?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 values against targets like IKK2 .
- Molecular Docking : Employ AutoDock Vina to predict binding modes in enzyme active sites, guided by DFT-derived electrostatic potentials .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing Br with Cl or modifying the pyridine group) to correlate structural features with activity .
Q. How can crystallographic data be leveraged to design derivatives with improved pharmacological properties?
- Methodological Answer :
- Analyze hydrogen-bonding networks and hydrophobic pockets in the crystal structure to identify sites for functionalization .
- Use software like Mercury (CCDC) to model substituent effects on packing and solubility .
- Prioritize derivatives with enhanced dipole moments (calculated via DFT) for better membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
